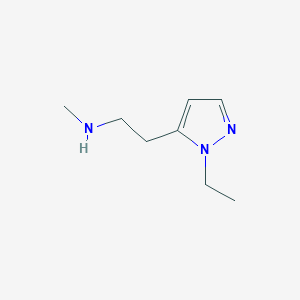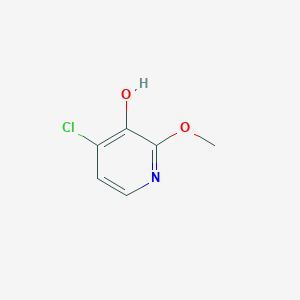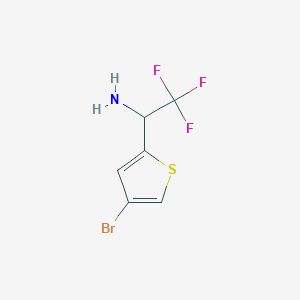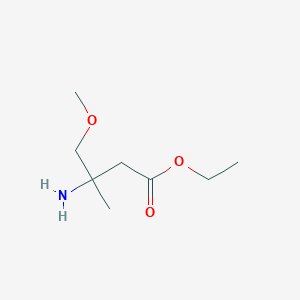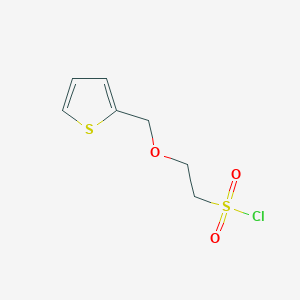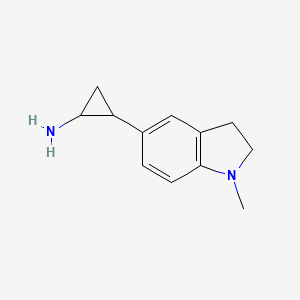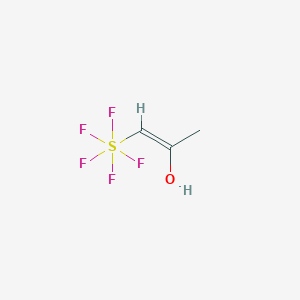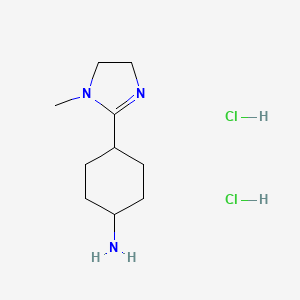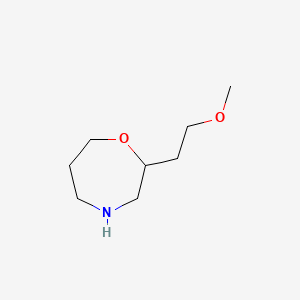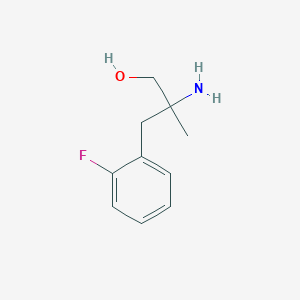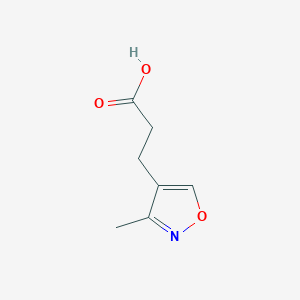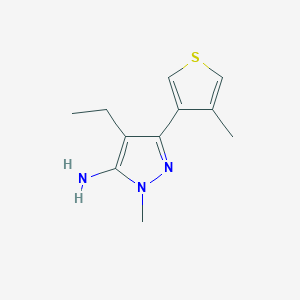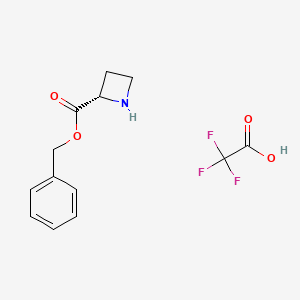
benzyl(2S)-azetidine-2-carboxylate,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is a compound that combines the properties of benzyl (2S)-azetidine-2-carboxylate and trifluoroacetic acid. Benzyl (2S)-azetidine-2-carboxylate is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, while trifluoroacetic acid is a strong organic acid widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-azetidine-2-carboxylate typically involves the protection of the azetidine nitrogen using benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting benzyl-protected azetidine is then reacted with trifluoroacetic acid to yield the final compound.
Industrial Production Methods
Industrial production of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the azetidine ring.
Reduction: Reduced forms of the benzyl group or the azetidine ring.
Substitution: Substituted benzyl or azetidine derivatives.
Applications De Recherche Scientifique
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. Trifluoroacetic acid can act as a catalyst or reagent in various chemical transformations, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (2S)-azetidine-2-carboxylate: Lacks the trifluoroacetic acid component.
Trifluoroacetic acid: Lacks the benzyl (2S)-azetidine-2-carboxylate component.
Benzyl (2S)-azetidine-2-carboxylate; hydrochloric acid: Similar structure but with hydrochloric acid instead of trifluoroacetic acid.
Uniqueness
Benzyl (2S)-azetidine-2-carboxylate; trifluoroacetic acid is unique due to the combination of the azetidine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H14F3NO4 |
|---|---|
Poids moléculaire |
305.25 g/mol |
Nom IUPAC |
benzyl (2S)-azetidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-7-12-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7)/t10-;/m0./s1 |
Clé InChI |
BUPXEOPTBZDZTF-PPHPATTJSA-N |
SMILES isomérique |
C1CN[C@@H]1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1CNC1C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


